Cas no 104672-18-6 (4-(2,4,6-trimethylphenyl)-1H-imidazole)
4-(2,4,6-trimethylphenyl)-1H-imidazole Chemical and Physical Properties
Names and Identifiers
-
- 5-(2,4,6-trimethylphenyl)-1H-Imidazole
- 4-(2,4,6-trimethylphenyl)-1H-imidazole
- EN300-1085362
- 104672-18-6
-
- Inchi: 1S/C12H14N2/c1-8-4-9(2)12(10(3)5-8)11-6-13-7-14-11/h4-7H,1-3H3,(H,13,14)
- InChI Key: XIALGQCSRKQAPM-UHFFFAOYSA-N
- SMILES: N1C=NC=C1C1C(C)=CC(C)=CC=1C
Computed Properties
- Exact Mass: 186.115698455g/mol
- Monoisotopic Mass: 186.115698455g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 28.7Ų
4-(2,4,6-trimethylphenyl)-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1085362-0.05g |
4-(2,4,6-trimethylphenyl)-1H-imidazole |
104672-18-6 | 95% | 0.05g |
$1091.0 | 2023-10-27 | |
| Enamine | EN300-1085362-0.1g |
4-(2,4,6-trimethylphenyl)-1H-imidazole |
104672-18-6 | 95% | 0.1g |
$1144.0 | 2023-10-27 | |
| Enamine | EN300-1085362-0.25g |
4-(2,4,6-trimethylphenyl)-1H-imidazole |
104672-18-6 | 95% | 0.25g |
$1196.0 | 2023-10-27 | |
| Enamine | EN300-1085362-0.5g |
4-(2,4,6-trimethylphenyl)-1H-imidazole |
104672-18-6 | 95% | 0.5g |
$1247.0 | 2023-10-27 | |
| Enamine | EN300-1085362-1.0g |
4-(2,4,6-trimethylphenyl)-1H-imidazole |
104672-18-6 | 1g |
$1299.0 | 2023-06-10 | ||
| Enamine | EN300-1085362-2.5g |
4-(2,4,6-trimethylphenyl)-1H-imidazole |
104672-18-6 | 95% | 2.5g |
$2548.0 | 2023-10-27 | |
| Enamine | EN300-1085362-5.0g |
4-(2,4,6-trimethylphenyl)-1H-imidazole |
104672-18-6 | 5g |
$3770.0 | 2023-06-10 | ||
| Enamine | EN300-1085362-10.0g |
4-(2,4,6-trimethylphenyl)-1H-imidazole |
104672-18-6 | 10g |
$5590.0 | 2023-06-10 | ||
| Enamine | EN300-1085362-1g |
4-(2,4,6-trimethylphenyl)-1H-imidazole |
104672-18-6 | 95% | 1g |
$1299.0 | 2023-10-27 | |
| Enamine | EN300-1085362-5g |
4-(2,4,6-trimethylphenyl)-1H-imidazole |
104672-18-6 | 95% | 5g |
$3770.0 | 2023-10-27 |
4-(2,4,6-trimethylphenyl)-1H-imidazole Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 4-(2,4,6-trimethylphenyl)-1H-imidazole
Recent Advances in the Study of 4-(2,4,6-trimethylphenyl)-1H-imidazole (CAS: 104672-18-6)
The compound 4-(2,4,6-trimethylphenyl)-1H-imidazole (CAS: 104672-18-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its imidazole core and trimethylphenyl substituent, exhibits unique chemical properties that make it a promising candidate for various therapeutic applications. Recent studies have explored its potential as a scaffold for drug development, particularly in the areas of oncology, infectious diseases, and inflammation.
One of the key findings in recent research is the compound's role as an inhibitor of specific enzymatic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 4-(2,4,6-trimethylphenyl)-1H-imidazole effectively targets the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer cells. The study reported a significant reduction in tumor growth in preclinical models, highlighting the compound's potential as an anticancer agent. Further structural optimization of this compound is currently underway to enhance its bioavailability and reduce off-target effects.
In addition to its anticancer properties, 4-(2,4,6-trimethylphenyl)-1H-imidazole has shown promise as an antimicrobial agent. A recent Nature Communications article detailed its efficacy against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action involves disrupting bacterial cell membrane integrity, leading to cell lysis. This dual functionality—targeting both eukaryotic and prokaryotic cells—positions it as a versatile tool for drug discovery.
Another area of active research is the compound's application in inflammatory diseases. A 2024 study in Bioorganic & Medicinal Chemistry Letters revealed that 4-(2,4,6-trimethylphenyl)-1H-imidazole modulates the activity of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. The study reported a dose-dependent reduction in inflammatory markers in animal models, suggesting its potential as a novel anti-inflammatory drug. However, further pharmacokinetic and toxicological studies are needed to validate these findings.
Despite these promising results, challenges remain in the development of 4-(2,4,6-trimethylphenyl)-1H-imidazole as a therapeutic agent. Issues such as solubility, metabolic stability, and potential toxicity must be addressed through systematic structure-activity relationship (SAR) studies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate the translation of these findings into clinical applications.
In conclusion, 4-(2,4,6-trimethylphenyl)-1H-imidazole (CAS: 104672-18-6) represents a multifaceted compound with significant potential in drug discovery. Its diverse biological activities, coupled with ongoing research efforts, underscore its importance in the chemical biology and pharmaceutical fields. Future studies should focus on optimizing its pharmacological properties and exploring its therapeutic applications in greater depth.
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